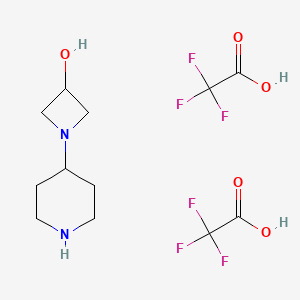

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt

Description

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt (hereafter referred to as the target compound) is a bicyclic amine salt combining a piperidine ring (six-membered) and an azetidine ring (four-membered). The bis-trifluoroacetate (TFA) counterion suggests the compound exists as a dicationic species neutralized by two trifluoroacetate anions. This structural arrangement enhances solubility in polar solvents and may improve bioavailability in pharmaceutical applications. The compound’s hybrid architecture is notable for its conformational rigidity, which could influence receptor binding in medicinal chemistry contexts .

Properties

IUPAC Name |

1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;2*3-2(4,5)1(6)7/h7-9,11H,1-6H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIJBTGFIGJHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt typically involves the reaction of piperidine derivatives with azetidine derivatives under specific conditions. One common method involves the use of trifluoroacetic acid as a reagent to form the bis-trifluoroacetate salt. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

In Vitro Studies

In vitro studies have indicated that derivatives of this compound can exhibit significant biological activity:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds similar to 1-(Piperidin-4-yl)azetidin-3-ol have shown potential in inhibiting sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. This inhibition is crucial for cardiovascular health and inflammation regulation .

Therapeutic Applications

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt has potential applications in treating:

- Inflammatory Disorders : Due to its anti-inflammatory properties, this compound may be beneficial in managing conditions such as rheumatoid arthritis and other autoimmune disorders.

- Cancer Treatment : The compound's ability to inhibit pathways related to cancer progression is under investigation. Its role in modulating Janus kinase (JAK) activity is particularly noteworthy as JAK inhibitors are emerging as important therapeutic agents for various malignancies .

| Compound Name | Target Enzyme/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | Soluble Epoxide Hydrolase | TBD | |

| Piperidine Derivative X | JAK1 | 50 | |

| Piperidine Derivative Y | sEH | 100 |

Case Study 1: Anti-inflammatory Effects

In a study exploring the anti-inflammatory properties of piperidine derivatives, researchers observed that treatment with these compounds significantly reduced pro-inflammatory cytokines in murine models. This finding supports the potential use of such compounds in treating chronic inflammatory conditions .

Case Study 2: JAK Inhibition

Another investigation focused on the inhibition of JAK pathways by azetidine-piperidine derivatives. Results indicated effective inhibition of JAK activity, which is crucial for managing autoimmune disorders. These findings suggest that 1-(Piperidin-4-yl)azetidin-3-ol derivatives may also exhibit similar effects, warranting further research .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 3-Methyl-1-(Piperidin-4-yl)azetidin-3-ol Hydrochloride

A structurally similar analog, 3-methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride, replaces the bis-TFA salt with a hydrochloride (HCl) counterion. Key differences include:

- Solubility : The bis-TFA salt likely exhibits higher solubility in organic solvents (e.g., DMSO or acetonitrile) due to the lipophilic trifluoromethyl groups, whereas the HCl salt is more water-soluble.

- Stability : TFA salts are generally more stable under acidic conditions, making them preferable in drug formulations requiring prolonged shelf life.

Table 1: Physicochemical Properties

| Property | Target Compound (Bis-TFA) | 3-Methyl Analog (HCl) |

|---|---|---|

| Counterion | Bis-trifluoroacetate | Hydrochloride |

| Molecular Weight (g/mol) | ~380–400 | ~250–270 |

| Solubility | High in organics | High in water |

| Stability | Acid-stable | Hygroscopic |

Comparison with Bis(trifluoroacetate) Salts in Pharmaceutical Intermediates

Example 33 in describes a bis-TFA salt of a cyclopentyl-propanol derivative. While structurally distinct, shared features include:

- Counterion Role : The bis-TFA moiety enhances crystallinity and purification efficiency during synthesis, a common strategy in API (Active Pharmaceutical Ingredient) development.

- Applications : Such salts are often intermediates in kinase inhibitor drugs, leveraging TFA’s volatility for easy removal during downstream processing .

Fluorinated Piperidine Derivatives

Compounds like [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid () highlight the role of trifluoromethyl groups in modulating lipophilicity and metabolic stability.

Biological Activity

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is a compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C12H18F6N2O5

- Molecular Weight : 384.27 g/mol

- Structure : It features a piperidine ring and an azetidine moiety, with two trifluoroacetic acid groups contributing to its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an antagonist for certain receptors involved in pain modulation and inflammation pathways.

Biological Activity Overview

Research indicates various biological activities associated with this compound:

-

Analgesic Properties :

- The compound has shown promise in reducing pain responses in animal models. It appears to modulate pain pathways potentially through inhibition of specific receptors involved in nociception.

- Case Study : In a rat model of neuropathic pain, administration of the compound resulted in a significant reduction in pain sensitivity compared to control groups .

-

Anti-inflammatory Effects :

- Preliminary data suggest that the compound can reduce inflammatory markers in vitro and in vivo. This may be beneficial for conditions characterized by chronic inflammation.

- Research Findings : In a carrageenan-induced paw edema model, treatment with the compound led to decreased swelling and inflammatory cytokine levels .

-

Cytotoxicity and Anticancer Potential :

- Initial screenings have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. Further studies are needed to elucidate its potential as an anticancer agent.

- Data Table : Below is a summary of cytotoxicity data across different cancer cell lines:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes metabolic processes that may affect its efficacy and safety profile.

- Excretion : Primarily eliminated via renal pathways.

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety margin in preclinical studies:

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 1-(Piperidin-4-yl)azetidin-3-ol bis-TFA salt be validated in synthetic workflows?

- Methodological Answer : Use a combination of analytical techniques such as ¹H/¹³C NMR to confirm the presence of the piperidine-azetidinol core and TFA counterion . HPLC with UV detection (e.g., at 210 nm) is critical for quantifying residual solvents or side products. For salts, ion chromatography can verify TFA stoichiometry .

Q. What are the optimal reaction conditions for synthesizing the piperidine-azetidinol core to minimize side reactions?

- Methodological Answer : Key parameters include temperature control (e.g., 40–100°C for cyclization steps), inert atmosphere to prevent oxidation, and solvent selection (e.g., tert-butyl alcohol for improved solubility of intermediates) . Catalytic systems like Pd(OAc)₂ with tert-butyl XPhos enhance coupling efficiency in multi-step syntheses .

Q. How does the TFA counterion influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : TFA’s strong acidity (pKa ~0.5) reduces the pH of aqueous solutions, potentially destabilizing the free base. Solubility can be enhanced using co-solvents like DMSO or acetonitrile. Stability studies should monitor pH-dependent degradation via HPLC-MS over 24–72 hours .

Advanced Research Questions

Q. How can batch-to-batch variability in TFA salt content impact biological assays, and how is this mitigated?

- Methodological Answer : Variability arises from incomplete TFA removal during purification. Request peptide content analysis (via amino acid analysis or UV spectroscopy) and TFA quantification (via ion chromatography) to standardize batches for sensitive assays like receptor binding studies . For cell-based assays, dialysis or lyophilization with neutral buffers (e.g., ammonium acetate, pH 6.5) reduces residual TFA .

Q. What strategies resolve contradictions in reported synthetic yields for piperidine-azetidinol derivatives?

- Methodological Answer : Discrepancies often stem from differences in workup protocols (e.g., column chromatography vs. crystallization) or analytical methods. Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. NMR integration) . Document reaction conditions (e.g., Cs₂CO₃ vs. K₂CO₃ bases) to identify reproducibility bottlenecks .

Q. How can scalable synthesis routes balance atom economy with purity requirements for pharmacological studies?

- Methodological Answer : Two-step processes (e.g., tert-butoxycarbonyl protection followed by deprotection) improve scalability. Optimize solvent recovery (e.g., ethyl acetate/water partitioning) and employ catalytic hydrogenation for cleaner deprotection vs. acidic conditions . Purity ≥98% (HPLC) is achievable via recrystallization in ethanol/water mixtures .

Q. What advanced techniques characterize TFA salt polymorphism and its impact on crystallinity?

- Methodological Answer : Use powder XRD to identify crystalline vs. amorphous forms. Differential scanning calorimetry (DSC) detects phase transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .

Data Contradiction Analysis

Q. Why do NMR spectra of TFA salts sometimes show unexpected splitting or shifts in proton signals?

- Methodological Answer : TFA’s strong electron-withdrawing effect deshields adjacent protons, causing signal shifts. Splitting may arise from rotameric equilibria in the piperidine-azetidinol core. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals and confirm dynamic processes .

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer : TFA adducts ([M+TFA-H]⁻) are common in ESI-MS. Apply post-column infusion of ammonium acetate to suppress adduct formation. For exact mass analysis, use high-resolution MS (HRMS) with internal calibration (e.g., sodium formate clusters) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.